molecular formula C22H26N4O2 B12729267 Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate CAS No. 160730-44-9

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate

Cat. No.: B12729267
CAS No.: 160730-44-9
M. Wt: 378.5 g/mol
InChI Key: PVYNLMLETYEFRP-LOPWJBSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of ergoline derivatives. This compound is known for its unique structural features, which include an ergoline skeleton fused with an imidazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate typically involves multiple steps, starting from the basic ergoline structure. One common method involves the reaction of ergot alkaloids with imidazole derivatives under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Chloroform, methanol, and other organic solvents.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, including dopaminergic and serotonergic receptors, influencing neurotransmitter activity. This interaction can modulate signaling pathways and produce therapeutic effects, particularly in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate is unique due to its combination of an ergoline skeleton with an imidazole ring, which imparts distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

160730-44-9

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 1-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)19-12-26(13-24-19)11-14-7-17-16-5-4-6-18-21(16)15(9-23-18)8-20(17)25(2)10-14/h4-6,9,12-14,17,20,23H,3,7-8,10-11H2,1-2H3/t14-,17?,20-/m1/s1

InChI Key

PVYNLMLETYEFRP-LOPWJBSJSA-N

Isomeric SMILES

CCOC(=O)C1=CN(C=N1)C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.